molecular formula C20H18N6O B10994209 N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide

N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B10994209
M. Wt: 358.4 g/mol
InChI Key: GKFGFJMXCWJYPB-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at position 2 with a pyridin-3-yl group and at position 4 with a carboxamide moiety linked to a 1,2,4-triazole ring bearing an isopropyl group.

Properties

Molecular Formula

C20H18N6O

Molecular Weight

358.4 g/mol

IUPAC Name

N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C20H18N6O/c1-12(2)18-23-20(26-25-18)24-19(27)15-10-17(13-6-5-9-21-11-13)22-16-8-4-3-7-14(15)16/h3-12H,1-2H3,(H2,23,24,25,26,27)

InChI Key

GKFGFJMXCWJYPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The pyridine moiety is then attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques, such as recrystallization or chromatography, are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles, including the compound , exhibit significant antimicrobial properties. The triazole scaffold is known for its ability to inhibit the growth of various bacterial and fungal strains. For instance, studies have shown that quinolone-triazole hybrids demonstrate superior antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .

Antiviral Properties

The compound has potential applications in antiviral therapies. Quinoline derivatives are recognized for their effectiveness against several viral infections, including HIV and Zika virus. The mechanism of action often involves interference with viral replication processes . The incorporation of the triazole moiety enhances these antiviral activities, making such compounds promising candidates for further development.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Various studies have synthesized quinoline derivatives with triazole units that show efficacy against different cancer cell lines. For example, certain derivatives displayed remarkable activity against colon carcinoma and lung cancer cells, suggesting their potential use in cancer treatment protocols .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the pharmacological properties of N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide. Modifications to the triazole and quinoline moieties can significantly influence their bioactivity. For instance, the presence of electron-withdrawing groups has been linked to enhanced antibacterial activity .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for assessing the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable ADME profiles; however, comprehensive toxicity evaluations are necessary to ensure safety for therapeutic use .

Case Study 1: Antibacterial Evaluation

A study conducted by Mermer et al. synthesized a series of quinolone-triazole hybrids and evaluated their antibacterial activity against clinical isolates of E. coli and S. aureus. The results indicated that compounds with a trifluoromethyl group exhibited MIC values significantly lower than traditional antibiotics, highlighting their potential as new therapeutic agents .

Case Study 2: Antiviral Screening

In another investigation focused on antiviral properties, derivatives of N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-(pyridin-3-yl)quinoline were tested against various viruses including HIV and herpes simplex virus type 1 (HSV-1). The results demonstrated that specific modifications to the triazole ring enhanced antiviral activity, suggesting pathways for future drug design .

Mechanism of Action

The mechanism of action of N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: Quinoline core (two fused benzene rings with a nitrogen atom) .
  • C08743791 () : Pyrimidine-pyrazole hybrid core .
  • C20209924 () : Indoline-carboxamide linked to triazole and pyridine .
  • N-substituted pyrazolines () : 4,5-dihydro-1H-pyrazole core with halogenated aryl groups .

Key Insight: The quinoline core in the target compound provides a larger planar surface than pyrimidine or pyrazole, enhancing hydrophobic interactions in biological targets.

Substituent Profiles

Compound Triazole Substituent Aromatic Substituents Functional Groups
Target Compound Isopropyl Pyridin-3-yl, quinoline Carboxamide
C08743791 Phenylpyrazole 4,6-dimethylpyrimidine Amine
C20209924 Ethyl-indolinecarboxamide 3-pyridinyl Methyl, carboxamide
Compounds Halogenated aryl (e.g., 4-F, Br) Phenyl, 4-chlorophenyl Carbaldehyde, propan-1-one

Key Differences :

  • Unlike halogenated aryl groups in compounds , the pyridin-3-yl substituent offers a hydrogen-bond acceptor site without electronegative halogens, possibly reducing off-target interactions.

Physicochemical Properties

Property Target Compound C08743791 C20209924 Compounds
Molecular Weight (g/mol) ~408 ~350 ~375 280–340
LogP (Predicted) 3.2 2.8 2.5 2.0–3.5
Hydrogen Bond Acceptors 7 6 6 3–4

Analysis :

  • Higher molecular weight and LogP of the target compound suggest enhanced bioavailability compared to smaller analogs like those in .
  • The carboxamide group improves solubility relative to the amine or ketone functionalities in analogs .

Biological Activity

N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline core and a triazole ring. Its molecular formula is C_{18}H_{19}N_{5}O, with a molecular weight of approximately 321.37 g/mol. The presence of both pyridine and triazole moieties contributes to its diverse biological activities.

Research indicates that compounds containing the triazole and quinoline structures often exhibit significant antimicrobial and anticancer properties. The mechanisms by which these compounds exert their effects include:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives inhibit enzymes critical for DNA replication in pathogens.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of related triazole compounds against various cancer cell lines, including HCT116 (colon carcinoma) and MCF7 (breast cancer). Compounds similar to N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-(pyridin-3-yl)quinoline showed IC50 values ranging from 6.2 µM to 43.4 µM against these cell lines .
  • Mechanistic Insights :
    • The compound has been shown to induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Antimicrobial Activity

The compound's triazole component is known for its antifungal properties. Research has indicated:

  • Broad-Spectrum Activity : Triazole derivatives exhibit activity against various fungal strains, which could be extrapolated to the compound .
  • Specific Pathogen Studies : In studies focused on Mycobacterium tuberculosis, related compounds demonstrated significant inhibitory activity .

Case Study 1: Anticancer Efficacy

In a recent clinical trial involving patients with advanced solid tumors, a derivative of this compound was administered as part of a combination therapy regimen. The treatment resulted in a measurable reduction in tumor size in 45% of participants within three months .

Case Study 2: Antimicrobial Trials

A series of trials evaluated the effectiveness of N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-(pyridin-3-yl)quinoline against resistant strains of bacteria. Results indicated that the compound exhibited lower MIC values compared to traditional antibiotics .

Data Summary

Biological Activity Cell Line/Pathogen IC50/MIC Values References
AnticancerHCT1166.2 µM
AnticancerMCF743.4 µM
AntifungalVarious FungiModerate Activity
AntimicrobialResistant BacteriaLower MIC than controls

Q & A

Q. What are the standard synthetic routes for synthesizing N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide?

  • Methodological Answer : A common approach involves coupling a quinoline-4-carboxylic acid derivative with a substituted triazole amine. For example, alkylation reactions using K₂CO₃ in DMF at room temperature are effective for introducing the propan-2-yl group to the triazole ring (as seen in analogous triazole-thiol alkylation reactions) . Subsequent condensation with 2-(pyridin-3-yl)quinoline-4-carbonyl chloride under anhydrous conditions yields the target compound. Purification typically employs flash chromatography or recrystallization.

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the quinoline, pyridine, and triazole moieties. For example, aromatic protons in the quinoline ring appear as multiplets between δ 7.5–9.0 ppm, while the pyridinyl protons resonate near δ 8.5–9.2 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade material), with a C18 column and acetonitrile/water mobile phase .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer : The compound exhibits moderate solubility in DMSO and DMF but limited solubility in aqueous buffers. Stability studies in DMSO at −20°C over 6 months show <5% degradation by HPLC. For biological assays, stock solutions in DMSO diluted with PBS (final DMSO ≤0.1%) are recommended to avoid precipitation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is the gold standard. Key steps include:
  • Growing crystals via slow evaporation from DMSO/ethanol (1:3 v/v).
  • Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement of hydrogen bonding networks, particularly between the triazole N–H and pyridine nitrogen, to confirm tautomeric forms .

Q. What strategies are used to analyze structure-activity relationships (SAR) for biological activity?

  • Methodological Answer :
  • Analog Synthesis : Modify the triazole (e.g., substituent size/position) or pyridine (e.g., electron-withdrawing groups) to assess impact on activity .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. IC₅₀ values are compared to identify critical functional groups .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to active sites, highlighting interactions like π-π stacking between quinoline and hydrophobic pockets .

Q. How can conflicting biological data from different assay conditions be resolved?

  • Methodological Answer :
  • Control Experiments : Include positive/negative controls (e.g., known inhibitors) to validate assay conditions.
  • Buffer Optimization : Test varying pH (6.5–7.5) and ionic strengths to identify artifacts from compound aggregation or solubility .
  • Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., cytotoxicity in HEK293 cells) .

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